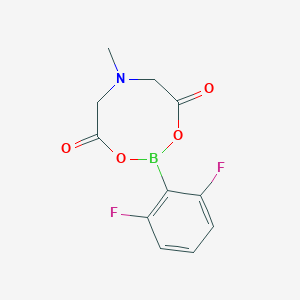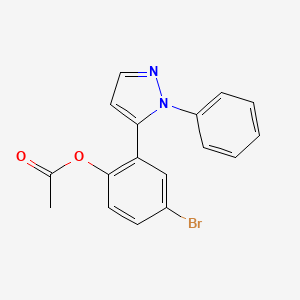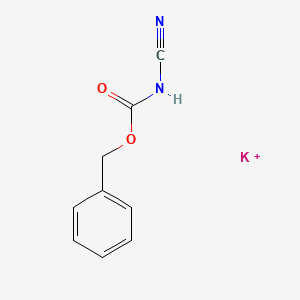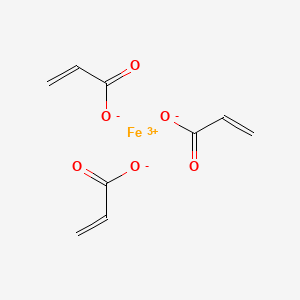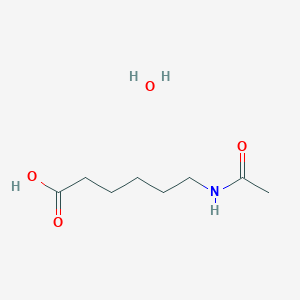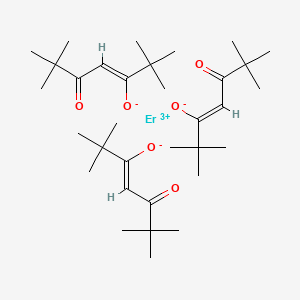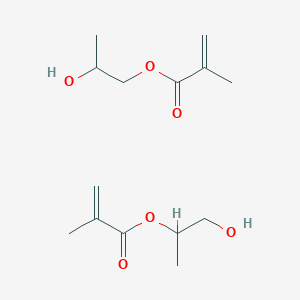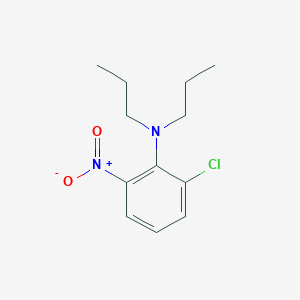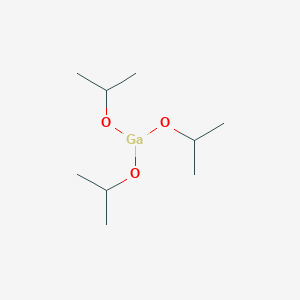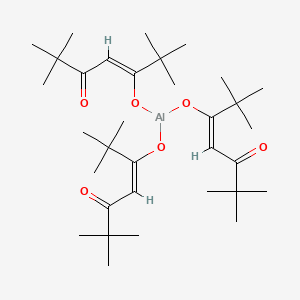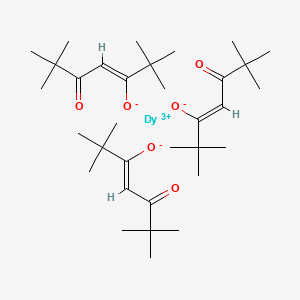
Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')dysprosium
描述
Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium is a coordination complex of dysprosium, a rare earth elementThe molecular formula of this compound is C33H57DyO6, and it has a molecular weight of 712.31 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium typically involves the reaction of dysprosium chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base such as sodium or potassium hydroxide. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The product is then purified by recrystallization or sublimation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium oxide.
Reduction: Reduction reactions can convert the compound back to its elemental form.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethylheptane-3,5-dionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas or hydride reagents.
Substitution: Various ligands such as phosphines or amines under mild conditions.
Major Products:
Oxidation: Dysprosium oxide.
Reduction: Elemental dysprosium.
Substitution: New coordination complexes with different ligands.
科学研究应用
Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium has several scientific research applications:
Materials Science: Used as a precursor for the deposition of dysprosium-containing thin films and coatings, which have applications in electronics and optics.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and hydrogenation.
Industry: Utilized in the production of high-performance materials and as a dopant in luminescent materials.
作用机制
The mechanism of action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium involves its ability to coordinate with various substrates and facilitate chemical reactions. The dysprosium ion in the complex can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates. The pathways involved include electron transfer and ligand exchange processes .
相似化合物的比较
Tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium: Similar coordination complex with yttrium instead of dysprosium.
Tris(2,2,6,6-tetramethylheptane-3,5-dionato)europium: Europium-based complex used in luminescent materials.
Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Bismuth-based complex with similar ligand structure.
Uniqueness: Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)dysprosium is unique due to its specific coordination environment and the properties imparted by the dysprosium ion. Its paramagnetic nature and ability to form stable complexes make it particularly valuable in applications requiring magnetic properties and stability under various conditions .
属性
IUPAC Name |
dysprosium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFGFESISFGKQO-LWTKGLMZSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Dy+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Dy+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57DyO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15522-69-7 | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')dysprosium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015522697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')dysprosium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


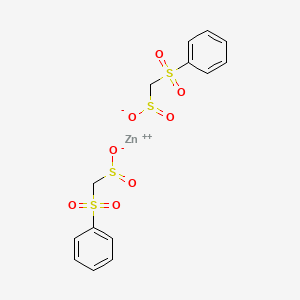
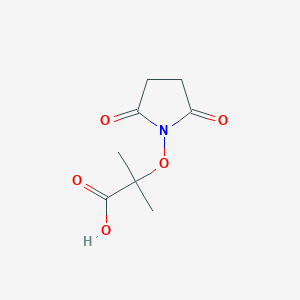
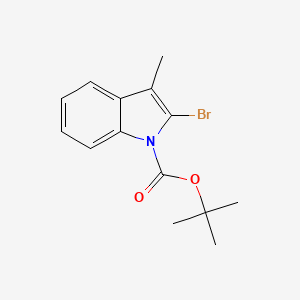
![5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8203363.png)
